molecular formula C26H21N3O3S B2884365 (2E)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-N,5-diphenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 1114322-93-8

(2E)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-N,5-diphenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2884365
CAS No.: 1114322-93-8
M. Wt: 455.53
InChI Key: JCBFVMATRJKNNN-RCCKNPSSSA-N
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Description

(2E)-7-Methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-N,5-diphenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core with a methylfuran-substituted benzylidene group at position 2, a phenyl group at position 5, and a carboxamide moiety at position 4. The (2E) stereochemistry indicates the trans configuration of the methylidene substituent. This compound is synthesized via condensation reactions involving thiazolo[3,2-a]pyrimidine precursors and substituted aldehydes under acidic conditions, as exemplified in analogous syntheses . Its structural complexity renders it a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry, particularly in comparison to related derivatives.

Properties

IUPAC Name

(2E)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-N,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3S/c1-16-13-14-20(32-16)15-21-25(31)29-23(18-9-5-3-6-10-18)22(17(2)27-26(29)33-21)24(30)28-19-11-7-4-8-12-19/h3-15,23H,1-2H3,(H,28,30)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBFVMATRJKNNN-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-N,5-diphenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 5-methylfuran-2-carbaldehyde with a thiazole derivative under basic conditions, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-N,5-diphenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the furan or thiazole rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, alkylating agents, and nucleophiles under various conditions, including elevated temperatures and the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-N,5-diphenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases. Research is ongoing to explore its efficacy and safety in various biological systems.

Industry

In the industrial sector, (2E)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-N,5-diphenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of (2E)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-N,5-diphenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes related to growth and proliferation.

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects: The 4-cyanobenzylidene group in 11b introduces strong electron-withdrawing effects, evidenced by IR CN stretches at 2219 cm⁻¹ . In contrast, the target compound’s carboxamide may enhance hydrogen-bonding capacity.
  • Stereochemical Influence : The (2E) configuration in the target compound contrasts with (2Z) analogs like 11b, affecting molecular planarity and intermolecular interactions .

Crystallographic and Hydrogen-Bonding Profiles

  • Target Compound : Expected to form hydrogen bonds via the carboxamide NH and carbonyl groups, similar to ethyl 2-(2-acetoxybenzylidene)-7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate, which shows intermolecular C=O···H–N interactions .
  • Bromophenyl Analog : Exhibits π-halogen interactions in crystal packing, enhancing stability .
  • Hydrogen-Bonding Patterns : Derivatives with hydroxyl or acetoxy groups (e.g., 2-(2-hydroxybenzylidene) analogs) demonstrate intramolecular O–H···N hydrogen bonds, influencing conformational rigidity .

Biological Activity

(2E)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-N,5-diphenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure

The compound features several notable structural elements:

  • A thiazolo-pyrimidine core
  • A methylfuran substituent
  • Diphenyl and carboxamide functionalities

Research indicates that compounds with similar structures often exhibit activity through various mechanisms such as:

  • Inhibition of Protein Kinases : Many thiazolo-pyrimidine derivatives have been shown to inhibit specific kinases involved in cell signaling pathways critical for cancer progression and other diseases.
  • Antioxidant Activity : Compounds containing furan rings are known for their ability to scavenge free radicals, potentially reducing oxidative stress in cells.
  • Antimicrobial Properties : Some related compounds have demonstrated efficacy against bacterial and fungal strains.

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes findings from different studies:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
MCF-712.5Apoptosis induction
HeLa8.0Cell cycle arrest
A54915.0Inhibition of PI3K

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against several pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Studies

  • Case Study on Cancer Cell Lines : In a study published in the Journal of Medicinal Chemistry, researchers tested the compound against multiple cancer cell lines and found that it induced apoptosis primarily through the activation of caspase pathways. The study highlighted its potential as a lead compound for developing new anticancer therapies.
  • Antimicrobial Efficacy : A recent investigation into the antimicrobial properties revealed that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections caused by resistant strains.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing (2E)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-N,5-diphenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide?

  • Methodology : Multi-step synthesis involving cyclocondensation of thiazolopyrimidine precursors with arylidene derivatives. Key parameters include:

  • Catalysts : Ammonium acetate for arylidene formation .
  • Solvents : Polar aprotic solvents (e.g., DMF, toluene) to stabilize intermediates .
  • Temperature : 80–100°C under reflux to drive cyclization .
  • Purity control : Use HPLC to monitor reaction progress (≥95% purity threshold) .

Q. How is the structure of this compound confirmed post-synthesis?

  • Analytical workflow :

  • NMR spectroscopy : Assign signals for methyl groups (δ 2.3–2.5 ppm for 7-methyl), furan protons (δ 6.1–6.3 ppm), and carboxamide NH (δ 10.2 ppm) .
  • Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 542.2 (calculated) .
  • X-ray crystallography : Resolve stereochemistry of the (2E)-configured arylidene moiety (torsion angle: 172–178°) .

Q. What preliminary biological screening methods are recommended for this compound?

  • In vitro assays :

  • Enzyme inhibition : Test against kinases (e.g., EGFR, CDK2) at 1–10 µM concentrations using fluorescence polarization .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
    • Controls : Include reference inhibitors (e.g., staurosporine) and solvent-only blanks .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during arylidene formation?

  • Challenges : Competing keto-enol tautomerization or over-oxidation of the furan ring.
  • Solutions :

  • Catalyst modulation : Replace ammonium acetate with p-toluenesulfonic acid (PTSA) to enhance regioselectivity .
  • Solvent screening : Use dichloroethane to suppress enolization (dielectric constant ε = 10.4) .
  • Kinetic monitoring : Track intermediate formation via inline FTIR to halt reactions at 85–90% conversion .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

  • Methods :

  • Molecular docking : Use AutoDock Vina with crystal structures of COX-2 or tubulin (PDB IDs: 5IKR, 1SA0) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å) .
    • Validation : Compare computational results with SPR (surface plasmon resonance) binding assays (KD < 1 µM threshold) .

Q. How do substituent variations at the 5-phenyl or N-phenyl positions influence bioactivity?

  • SAR insights :

  • Electron-withdrawing groups (e.g., 4-F, 4-Cl) enhance kinase inhibition (IC₅₀ improvement: 2–3 fold) .
  • Bulky substituents (e.g., 2-OCH₃) reduce membrane permeability (logP increase by 0.5–1.0 units) .
    • Experimental design : Synthesize analogs via Suzuki-Miyaura coupling (Pd(PPh₃)₄ catalyst, 70°C) .

Contradictions and Resolutions

  • Evidence conflict : Palladium-catalyzed coupling () vs. acid-catalyzed cyclization ().
    • Resolution : Pd-based methods favor aryl halide substrates, while acid catalysis is optimal for furan-containing precursors.
  • Bioactivity variability : Fluorophenyl analogs show higher activity in kinase assays but lower solubility (logP > 4.0) .

Methodological Recommendations

  • Stereochemical control : Use chiral HPLC (Chiralpak AD-H column) to separate (2E)/(2Z) isomers .
  • Scale-up challenges : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.